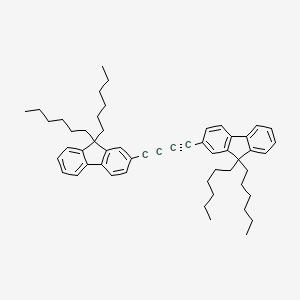
2,2'-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is an organic compound that features a butadiyne linkage between two fluorene units, each substituted with hexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) typically involves the coupling of two fluorene units via a butadiyne linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a single bond, altering the electronic properties of the compound.
Substitution: Halogenation or other substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketone derivatives, while reduction can produce a fully saturated compound.
科学的研究の応用
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic characteristics.
作用機序
The mechanism by which 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) exerts its effects is primarily related to its electronic structure. The butadiyne linkage and fluorene units contribute to the compound’s conjugated system, allowing for efficient electron transport and light absorption. Molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.
類似化合物との比較
Similar Compounds
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline units instead of fluorene.
2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Contains pyridine units instead of fluorene.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A simpler compound with trimethylsilyl groups.
Uniqueness
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is unique due to its combination of a butadiyne linkage and fluorene units with hexyl substitutions. This structure imparts specific electronic and optical properties that are advantageous for applications in organic electronics and materials science.
特性
CAS番号 |
827045-44-3 |
|---|---|
分子式 |
C54H66 |
分子量 |
715.1 g/mol |
IUPAC名 |
2-[4-(9,9-dihexylfluoren-2-yl)buta-1,3-diynyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C54H66/c1-5-9-13-23-37-53(38-24-14-10-6-2)49-31-21-19-29-45(49)47-35-33-43(41-51(47)53)27-17-18-28-44-34-36-48-46-30-20-22-32-50(46)54(52(48)42-44,39-25-15-11-7-3)40-26-16-12-8-4/h19-22,29-36,41-42H,5-16,23-26,37-40H2,1-4H3 |
InChIキー |
FGEOJPZNIVNZMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#CC#CC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCC)CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


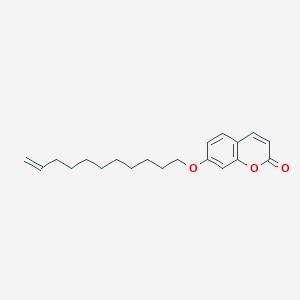
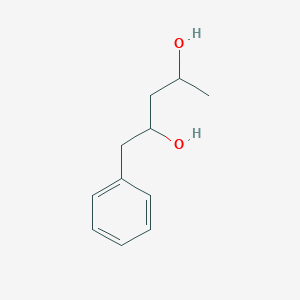
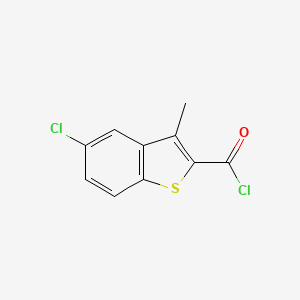
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
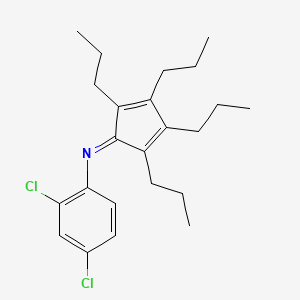
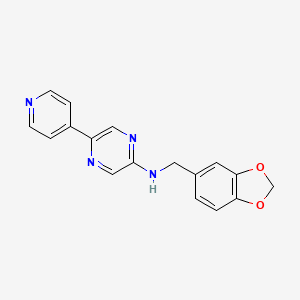
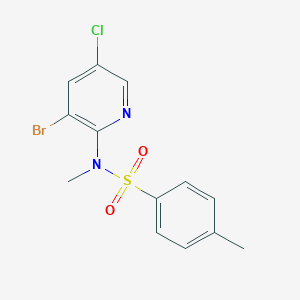
![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
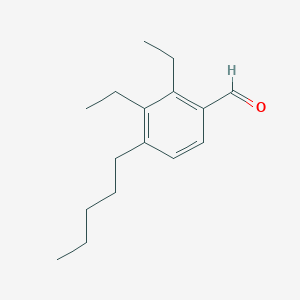
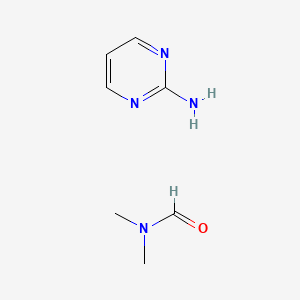
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
